Decanoyl-arg-val-lys-arg-chloromethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

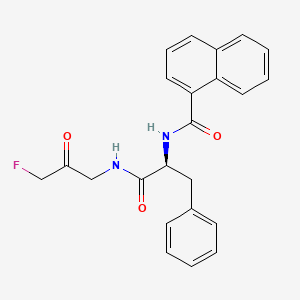

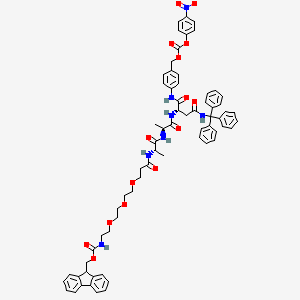

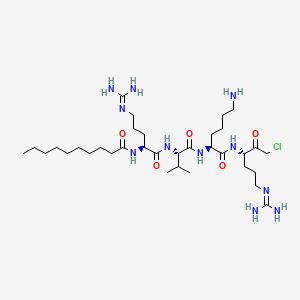

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages . It is a highly specific, potent, irreversible, and cell-permeable competitive subtilisin/kex2p-like proprotein convertase inhibitor .

Chemical Reactions Analysis

Decanoyl-RVKR-CMK is known to inhibit the activity of all seven convertases (pc1, pc2, pc4, pace4, pc5, pc7, and furin) . It binds to the catalytic site of furin and acts as a potent inhibitor of cleavage and fusion activity of viral glycoproteins, as well as virus replication .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Decanoyl-arg-val-lys-arg-chloromethylketone has shown strong antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). Studies have demonstrated a reduction in viral progeny titers, as well as decreased viral RNA and protein production in mammalian and mosquito cells .

Furin Inhibition

This compound is a specific inhibitor of furin, an enzyme that plays a crucial role in the maturation of viral glycoproteins. By binding to the catalytic site of furin, it inhibits the cleavage and fusion activity of viral glycoproteins, thereby impeding virus replication .

Reduction of β-Amyloid Production

Research has indicated that Decanoyl-arg-val-lys-arg-chloromethylketone can decrease the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells. This suggests potential applications in the study and treatment of Alzheimer’s disease .

Protease Activity Modulation

As a potent inhibitor of proprotein convertases, this compound can modulate protease activity. This has implications for research into various diseases where protease activity is a factor .

Therapeutic Applications

The inhibition properties of Decanoyl-arg-val-lys-arg-chloromethylketone make it suitable for clinical purposes, particularly in the development of therapeutics targeting diseases caused by viruses that require furin for maturation .

Immunofluorescence Assays

The compound’s effects on viral proteins can be analyzed using immunofluorescence assays, providing insights into the mechanisms of viral infection and replication .

Wirkmechanismus

Target of Action

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein to M protein in flaviviruses, thereby converting the inert virus into an infectious particle .

Mode of Action

Dec-RVKR-CMK is a specific furin inhibitor . It binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins . This interaction results in a significant increase in the prM/E index of flaviviruses in Dec-RVKR-CMK-treated cells compared to control cells, indicating that Dec-RVKR-CMK inhibits prM cleavage .

Biochemical Pathways

The inhibition of Furin-mediated prM cleavage by Dec-RVKR-CMK affects the life cycle of flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . By preventing the conversion of the prM protein to the M protein, Dec-RVKR-CMK disrupts the maturation of the virus, reducing its infectivity .

Pharmacokinetics

It is known that dec-rvkr-cmk is a small, synthetic, irreversible, and cell-permeable compound , which suggests that it may have good bioavailability.

Result of Action

Dec-RVKR-CMK exhibits strong antiviral activity against flaviviruses . It reduces virus progeny titer and viral RNA and protein production in both mammalian and mosquito cells .

Action Environment

Given that it is used in vitro, factors such as temperature, ph, and cell type may potentially influence its action .

Zukünftige Richtungen

Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decanoyl-arg-val-lys-arg-chloromethylketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.